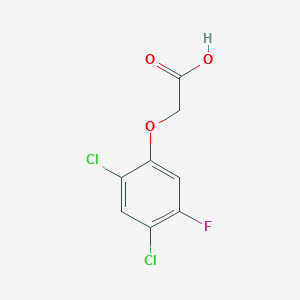
(2,4-Dichloro-5-fluorophenoxy)acetic acid
Übersicht
Beschreibung
(2,4-Dichloro-5-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2FO3 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-fluorophenoxy)acetic acid typically involves the reaction of 2,4-dichloro-5-fluorophenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4-Dichloro-5-fluorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichloro-5-fluorophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to plant growth and development, as it mimics the action of natural plant hormones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of (2,4-Dichloro-5-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, a type of plant hormone that regulates growth and development. The compound binds to auxin receptors, triggering a cascade of cellular events that lead to uncontrolled growth and ultimately, the death of the plant. This makes it effective as a herbicide for controlling broadleaf weeds.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dichloro-5-fluorophenoxy)acetic acid can be compared with other similar compounds, such as:
(2,4-Dichlorophenoxy)acetic acid: Lacks the fluorine atom, making it less effective in certain applications.
(4-Fluorophenoxy)acetic acid: Contains only a fluorine atom without the chlorine atoms, resulting in different chemical properties and reactivity.
(2-Isopropylphenoxy)acetic acid: Has an isopropyl group instead of chlorine and fluorine atoms, leading to distinct biological activities.
These comparisons highlight the unique combination of chlorine and fluorine atoms in this compound, which contributes to its specific chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-5-fluorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-1-5(10)7(2-6(4)11)14-3-8(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSOONFFKLPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278820 | |
| Record name | (2,4-dichloro-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-97-0 | |
| Record name | NSC10224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dichloro-5-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


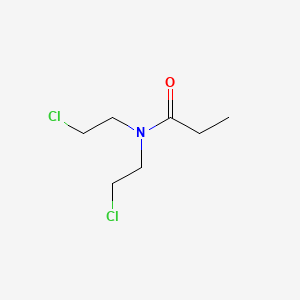

![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)


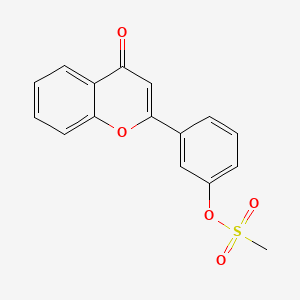
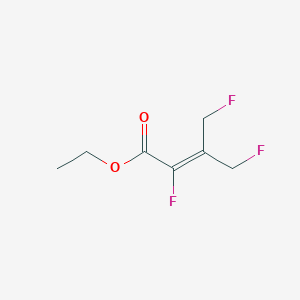
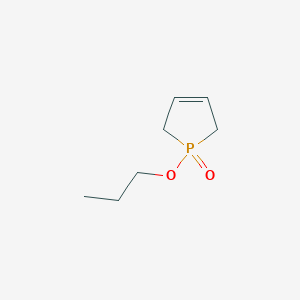
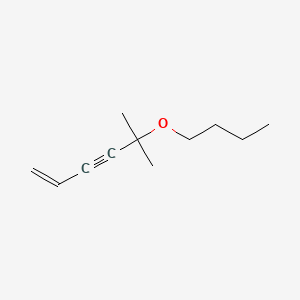
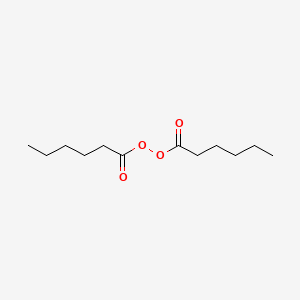
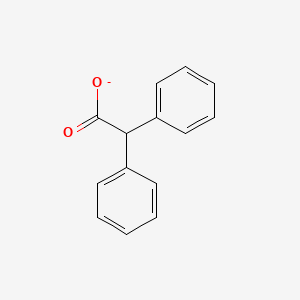

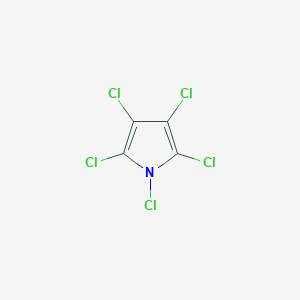
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
